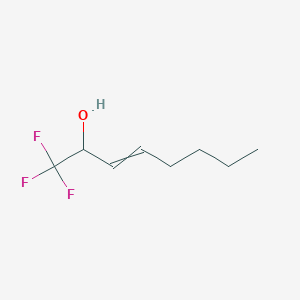![molecular formula C8H16O5 B14400766 Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester CAS No. 87763-81-3](/img/structure/B14400766.png)
Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester, also known as ethyl methoxyacetate, is an organic compound with the molecular formula C7H14O5. It is an ester derived from acetic acid and [(2-methoxyethoxy)methoxy]ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester typically involves the esterification of acetic acid with [(2-methoxyethoxy)methoxy]ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+CH3(OCH2CH2)2OCH2OH→CH3COOCH2(OCH2CH2)2OCH3+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is typically carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and [(2-methoxyethoxy)methoxy]ethanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Nucleophilic Substitution: The ester can undergo nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) involves heating with a strong base like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Hydrolysis: Acetic acid and [(2-methoxyethoxy)methoxy]ethanol.
Transesterification: A different ester and alcohol.
Nucleophilic Substitution: Substituted esters or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester involves its ability to act as a solvent and reactant in various chemical processes. The ester functional group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions. The compound’s molecular structure allows it to interact with various molecular targets, facilitating its use in diverse applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl methoxyacetate: Similar in structure but lacks the [(2-methoxyethoxy)methoxy] group.
Methylglycol acetate: Another ester with similar properties but different molecular structure.
Methoxyacetic acid, ethyl ester: Similar ester but with a different alkoxy group.
Uniqueness
Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
87763-81-3 |
|---|---|
Formule moléculaire |
C8H16O5 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 2-(2-methoxyethoxymethoxy)acetate |
InChI |
InChI=1S/C8H16O5/c1-3-13-8(9)6-12-7-11-5-4-10-2/h3-7H2,1-2H3 |
Clé InChI |
PXMGJIHPTMRNBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COCOCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)

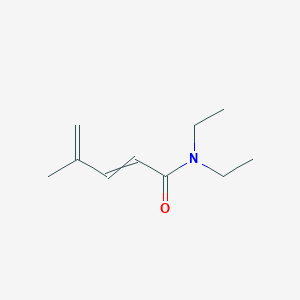
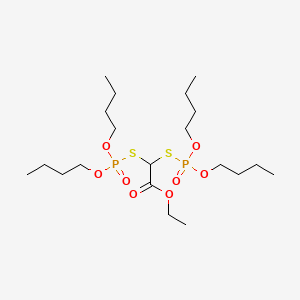
![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)
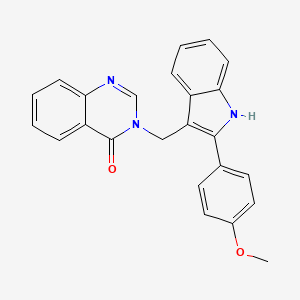

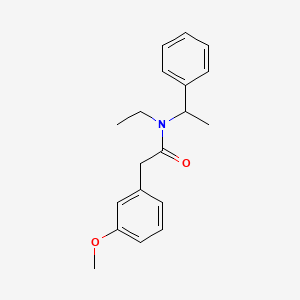

![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)

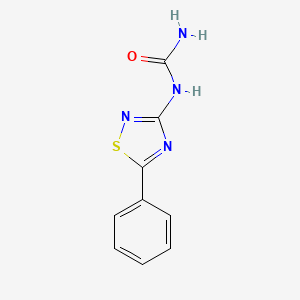
![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)
